(7-Methylquinolin-3-yl)boronic acid
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Overview
Description
(7-Methylquinolin-3-yl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (7-Methylquinolin-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (7-Methylquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
(7-Methylquinolin-3-yl)boronic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (7-Methylquinolin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions. This process facilitates the formation of a new carbon-carbon bond. The boronic acid group can also interact with other functional groups through oxidation or substitution reactions, leading to the formation of various products .
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
(8-Fluoro-2-methylquinolin-7-yl)boronic Acid: A similar compound with a fluorine substituent, used in drug development and molecular sensing.
Uniqueness: (7-Methylquinolin-3-yl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its methyl group at the 7-position of the quinoline ring can influence the electronic properties and steric hindrance, affecting its behavior in various reactions compared to other boronic acids .
Properties
IUPAC Name |
(7-methylquinolin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-2-3-8-5-9(11(13)14)6-12-10(8)4-7/h2-6,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBGGJVJAOBNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C(C=C2)C)N=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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